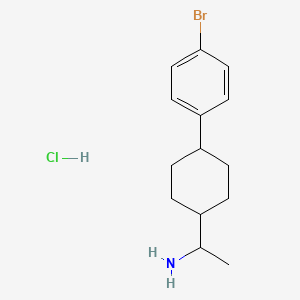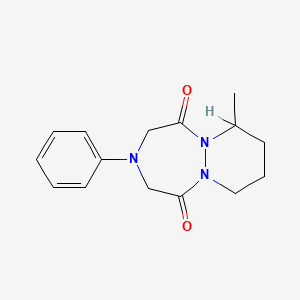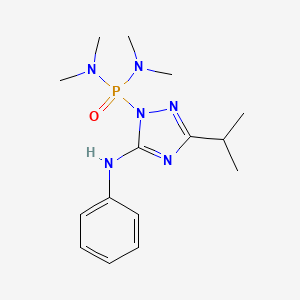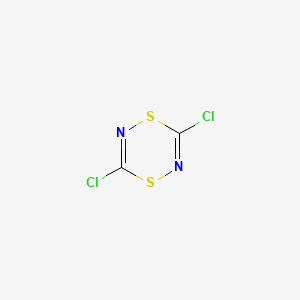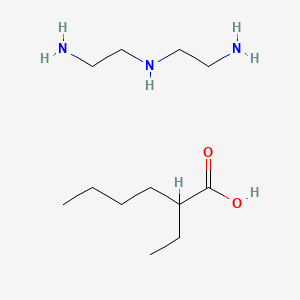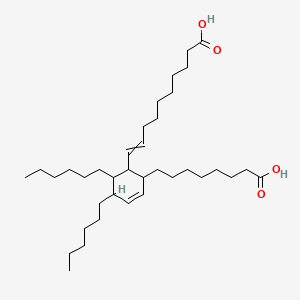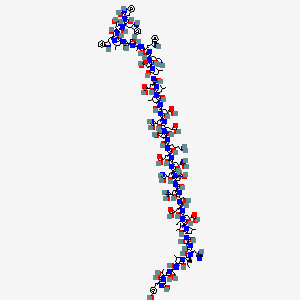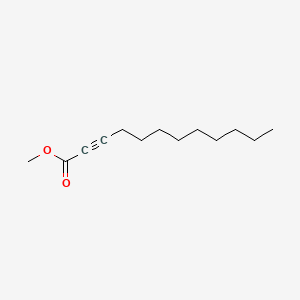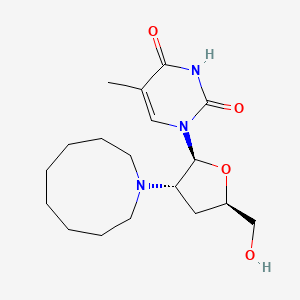
4,5-Dihydroprednisolone, (5beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroprednisolone, (5beta)- is a synthetic steroid compound with the molecular formula C21H30O5. It is a derivative of prednisolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroprednisolone, (5beta)- typically involves the reduction of Δ4-3-ketosteroids catalyzed by steroid 5β-reductase (AKR1D1) . The process includes several steps:
3,20-Keto Protective Reaction: Protecting the keto groups to prevent unwanted reactions.
11-Keto Reduction Reaction: Reducing the 11-keto group to a hydroxyl group.
21-Hydroxyl Esterification Reaction: Esterifying the 21-hydroxyl group.
3,20-Keto Deprotection Reaction: Removing the protective groups from the keto groups.
21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the ester to yield the final product.
Industrial Production Methods
The industrial production of 4,5-Dihydroprednisolone, (5beta)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of mixed solvents and inert gases to prevent byproduct formation during hydrolysis .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydroprednisolone, (5beta)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4,5-Dihydroprednisolone, (5beta)- can yield various keto derivatives, while reduction can produce different hydroxylated compounds .
Aplicaciones Científicas De Investigación
4,5-Dihydroprednisolone, (5beta)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its role in steroid metabolism and regulation of nuclear receptors.
Medicine: Investigated for its potential anti-inflammatory and immunosuppressive effects.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydroprednisolone, (5beta)- involves binding to the glucocorticoid receptor, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The compound also interacts with various molecular targets and pathways, including nuclear and membrane-bound receptors .
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: A closely related glucocorticoid with similar anti-inflammatory properties.
5β-Dihydroglucocorticoids: Compounds produced by the reduction of cortisol and cortisone, which are inactive on the glucocorticoid receptor.
5β-Pregnanes: Neuroactive steroids that act on GABA A and NMDA receptors.
Uniqueness
4,5-Dihydroprednisolone, (5beta)- is unique due to its specific stereochemistry and the presence of hydroxyl groups at positions 11, 17, and 21. This structural configuration contributes to its distinct biological activity and therapeutic potential .
Propiedades
Número CAS |
566-34-7 |
|---|---|
Fórmula molecular |
C21H30O5 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
(5R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,12,14-16,18,22,24,26H,3-4,6,8-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1 |
Clave InChI |
NHVKTAGIUONXJA-AIPUTVCKSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CC[C@H]4[C@@]3(C=CC(=O)C4)C)O |
SMILES canónico |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4C3(C=CC(=O)C4)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


